TAE buffer

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

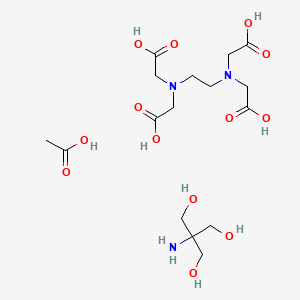

acetic acid;2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.C4H11NO3.C2H4O2/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;5-4(1-6,2-7)3-8;1-2(3)4/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);6-8H,1-3,5H2;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGEVZDLYZYVYHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31N3O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135852-26-5 | |

| Record name | Tris EDTA acetate buffer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to TAE Buffer: Composition, Properties, and Applications in Nucleic Acid Electrophoresis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris-acetate-EDTA (TAE) buffer is a ubiquitous and fundamental reagent in molecular biology, primarily utilized as a running buffer for agarose gel electrophoresis of nucleic acids.[1] Its specific composition provides a stable chemical environment that is crucial for the effective separation of DNA and RNA fragments based on their size. This technical guide provides a comprehensive overview of TAE buffer, detailing its components and their functions, its physicochemical properties, and standardized protocols for its preparation and use.

Core Components and Their Functions

This compound is a simple yet elegant solution composed of three key ingredients: Tris base, acetic acid, and ethylenediaminetetraacetic acid (EDTA). Each component plays a critical role in the electrophoretic separation of nucleic acids.

-

Tris (tris(hydroxymethyl)aminomethane): As a weak base with a pKa of approximately 8.1 at 25°C, Tris is the primary buffering agent in TAE.[2] It establishes and maintains a stable pH, typically around 8.3, which is slightly alkaline. This pH is critical for keeping the phosphate backbone of DNA and RNA deprotonated and thus negatively charged, ensuring their migration towards the positive electrode (anode) during electrophoresis.[1]

-

Acetic Acid: Glacial acetic acid is added to the Tris base to create the Tris-acetate buffer system. The acetate ions, along with Tris, contribute to the buffering capacity of the solution and provide the necessary ions for electrical conductivity, allowing a current to flow through the gel.[1]

-

EDTA (Ethylenediaminetetraacetic acid): EDTA is a chelating agent that sequesters divalent cations, most notably magnesium ions (Mg²⁺). Many nucleases—enzymes that degrade DNA and RNA—require Mg²⁺ as a cofactor. By binding these ions, EDTA effectively inactivates contaminating nucleases, thereby protecting the integrity of the nucleic acid samples during electrophoresis.[1]

Quantitative Properties of this compound

The precise physicochemical properties of this compound are critical for its performance in electrophoresis. The following tables summarize the key quantitative data for standard 50x stock and 1x working solutions of this compound.

| Component | Molarity in 50x Stock | Amount per 1 Liter of 50x Stock |

| Tris base | 2 M | 242 g |

| Glacial Acetic Acid | 1 M | 57.1 mL |

| 0.5 M EDTA (pH 8.0) | 50 mM | 100 mL |

| Table 1: Composition of 50x TAE Stock Solution.[1] |

| Property | Value |

| Tris | 40 mM |

| Acetate | 20 mM |

| EDTA | 1 mM |

| pH at 25°C | ~ 8.3 - 8.6 |

| Conductivity at 25°C | ≤ 5 mS/cm |

| Table 2: Physicochemical Properties of 1x TAE Working Solution.[3][4][5] |

Comparison with TBE Buffer

This compound is often compared to another common electrophoresis buffer, Tris-borate-EDTA (TBE). The choice between the two depends on the specific application.

| Property | This compound | TBE Buffer |

| Buffering Capacity | Lower; can become exhausted during long runs. | Higher; suitable for extended electrophoresis. |

| DNA Migration | Faster migration of linear, double-stranded DNA. | Slower migration. |

| Resolution | Better for fragments >2 kb. | Better for fragments <2 kb, yielding sharper bands. |

| Enzyme Inhibition | No significant inhibition. | Borate can inhibit some enzymes (e.g., ligases). |

| Cost | Generally lower. | Generally higher. |

| Table 3: Comparison of TAE and TBE Buffers.[6][7][8] |

Experimental Protocols

Preparation of 50x TAE Stock Solution (1 Liter)

Materials:

-

Tris base: 242 g

-

Glacial acetic acid: 57.1 mL

-

0.5 M EDTA (pH 8.0) solution: 100 mL

-

Deionized water (dH₂O)

-

1 L graduated cylinder

-

1 L beaker or flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve 242 g of Tris base in approximately 700 mL of dH₂O in a beaker with a magnetic stir bar.

-

Carefully add 57.1 mL of glacial acetic acid to the Tris solution.

-

Add 100 mL of 0.5 M EDTA (pH 8.0) solution.

-

Stir the solution until all components are completely dissolved.

-

Adjust the final volume to 1 liter with dH₂O.

-

The pH of the 50x stock solution should be around 8.5 and does not require adjustment.

-

Store the 50x TAE stock solution at room temperature.

Preparation of 1x TAE Working Solution (1 Liter)

Materials:

-

50x TAE stock solution

-

Deionized water (dH₂O)

-

1 L graduated cylinder

Procedure:

-

Add 20 mL of 50x TAE stock solution to a 1 L graduated cylinder.

-

Add dH₂O to a final volume of 1 liter.

-

Mix the solution thoroughly. The 1x TAE working solution is now ready for use.

Agarose Gel Electrophoresis Protocol using this compound

Materials:

-

Agarose powder

-

1x this compound

-

Erlenmeyer flask

-

Microwave oven or heating plate

-

Gel casting tray and combs

-

Electrophoresis chamber and power supply

-

DNA samples mixed with 6x loading dye

-

DNA ladder

-

Nucleic acid stain (e.g., ethidium bromide or a safer alternative)

-

UV transilluminator or other gel imaging system

Procedure:

-

Prepare the Agarose Gel:

-

For a 1% agarose gel, weigh 1 g of agarose powder and add it to 100 mL of 1x this compound in an Erlenmeyer flask.[9][10][11][12]

-

Heat the mixture in a microwave or on a heating plate until the agarose is completely dissolved. Swirl the flask occasionally.

-

Let the solution cool to about 50-60°C.

-

Add the nucleic acid stain to the molten agarose at the manufacturer's recommended concentration and mix gently.

-

Pour the molten agarose into a gel casting tray with combs in place.[12]

-

Allow the gel to solidify completely at room temperature.

-

-

Set up the Electrophoresis Chamber:

-

Once the gel has solidified, carefully remove the combs.

-

Place the casting tray with the gel into the electrophoresis chamber.

-

Fill the chamber with 1x this compound until the gel is submerged.[9]

-

-

Load Samples and Run the Gel:

-

Carefully load the DNA samples (mixed with loading dye) and the DNA ladder into the wells of the gel.[9]

-

Connect the electrophoresis chamber to the power supply, ensuring the negative electrode is closer to the wells.

-

Run the gel at a constant voltage (e.g., 80-120 V) until the loading dye has migrated to the desired distance.[9]

-

-

Visualize the Results:

-

After the electrophoresis is complete, turn off the power supply and carefully remove the gel from the chamber.

-

Visualize the DNA bands using a UV transilluminator or an appropriate gel imaging system.

-

Visualizations

Components and functions of this compound.

Workflow for agarose gel electrophoresis using this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Principle of measuring buffer capacity of trihydroxymethylaminomethane buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 3. This compound 10X Molecular biology | Biosolve Shop [shop.biosolve-chemicals.eu]

- 4. TAE and TBE Running Buffers Recipe & Video [sigmaaldrich.com]

- 5. TAE (1 M, pH 8.6) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 6. goldbio.com [goldbio.com]

- 7. quora.com [quora.com]

- 8. bitesizebio.com [bitesizebio.com]

- 9. static.igem.org [static.igem.org]

- 10. 1% Agarose Gel Electrophoresis Prep [protocols.io]

- 11. Agarose Gel Electrophoresis Protocol — NeoSynBio [neosynbio.com]

- 12. Protocol for Preparing 1 % Agarose Gels – BBS OER Lab Manual [ecampusontario.pressbooks.pub]

A Technical Guide to the Function of Tris-Acetate-EDTA (TAE) Buffer in DNA Electrophoresis

For Researchers, Scientists, and Drug Development Professionals

Tris-acetate-EDTA (TAE) buffer is a cornerstone of molecular biology, serving as a fundamental component in the analysis of nucleic acids via agarose gel electrophoresis. Its widespread use is attributable to its balanced formulation that provides a stable environment for the separation of DNA and RNA, ensuring the integrity of the sample while facilitating efficient and reproducible results. This guide provides an in-depth examination of the discrete and synergistic functions of each component of TAE buffer, comparative quantitative data, and detailed protocols for its preparation and use.

The Core Components and Their Functions

This compound's efficacy stems from the specific roles played by its three primary components: Tris, acetate, and EDTA. Together, they create an optimal electrochemical environment for nucleic acid separation.

-

Tris (Tris(hydroxymethyl)aminomethane): The pH Stabilizer Tris is a biological buffer with a pKa of approximately 8.1 at 25°C, making it highly effective for maintaining a stable pH in the range of 7 to 9.[1] In this compound, which is typically used at a pH of about 8.3, Tris acts as a weak base.[2][3] This slightly alkaline environment is critical for DNA electrophoresis because it ensures the phosphate groups on the DNA backbone remain deprotonated and negatively charged.[3][4] This consistent negative charge is essential for the directional migration of DNA through the agarose matrix toward the positive electrode (anode) when an electric field is applied.[5][6]

-

Acetate (from Acetic Acid): The Ion Carrier Glacial acetic acid provides the acetate ions in the buffer system. As a weak acid, it works in conjunction with the Tris base to form the buffering system.[6] Furthermore, acetate and Tris ions are the charge carriers that conduct the electric current through the agarose gel and the buffer-filled chamber.[7] This ionic strength is crucial for facilitating the movement of the charged DNA molecules.[8] Compared to other buffers like Tris-borate-EDTA (TBE), the acetate-based system in TAE offers better conductivity, which results in faster migration rates for linear, double-stranded DNA.[2][9][10]

-

EDTA (Ethylenediaminetetraacetic acid): The DNA Protector EDTA's primary role is to protect the integrity of the nucleic acid samples.[8] It is a strong chelating agent, meaning it binds tightly to divalent cations, most notably magnesium ions (Mg²⁺).[11][12] This function is vital because many nucleases (enzymes that degrade DNA, such as DNases) require Mg²⁺ as an essential cofactor for their activity.[4][11][13] By sequestering any available Mg²⁺ ions in the buffer and on the gel, EDTA effectively inactivates potential contaminating nucleases.[6][12] This protective action prevents the degradation of DNA samples during the potentially lengthy electrophoresis process.[13]

Quantitative Data and Buffer Comparison

The choice between TAE and TBE buffer depends on the specific experimental requirements, such as the size of the DNA fragments being analyzed and the need for downstream applications. TAE generally allows for faster runs but has a lower buffering capacity, which can be exhausted during extended electrophoresis.[2]

| Property | Tris-Acetate-EDTA (TAE) | Tris-Borate-EDTA (TBE) | Remarks |

| Composition | Tris base, Acetic acid, EDTA[13][14] | Tris base, Boric acid, EDTA[13][14] | The primary difference is the acidic component (acetate vs. borate). |

| 1x Concentration | 40 mM Tris, 20 mM Acetate, 1 mM EDTA[2] | ~89 mM Tris, ~89 mM Borate, 2 mM EDTA | TBE has a higher ionic strength and concentration. |

| Buffering Capacity | Low[2][9] | High[9][15] | TBE maintains a more stable pH during long or high-voltage runs.[14] |

| DNA Migration | Faster for linear dsDNA[2][9] | Slower[15] | TAE's higher conductivity allows for quicker separation.[10] |

| Resolution | Better for fragments > 2 kb[13][15][16] | Better for fragments < 2 kb[13][15][17] | Borate in TBE provides sharper bands for smaller DNA fragments.[17] |

| DNA Recovery | High / Excellent[15] | Low / Poor[18] | Borate in TBE can inhibit enzymes, making it less ideal for downstream applications like cloning or ligation.[13][17] |

| Heat Generation | Lower heat generation during standard runs.[14] | Can overheat on long runs due to higher ionic strength.[18] | Proper voltage control is necessary for both, especially TBE. |

Detailed Experimental Protocols

Accurate preparation of this compound is critical for reproducible results in DNA electrophoresis. It is typically prepared as a concentrated 50x stock solution and then diluted to a 1x working concentration for use.

Protocol 1: Preparation of 1 L of 50x TAE Stock Solution

-

Reagents and Materials:

-

Methodology:

-

Add approximately 700 mL of dH₂O to a 1 L beaker with a magnetic stir bar.

-

Place the beaker on a stir plate and add 242 g of Tris base. Stir until it is completely dissolved.

-

Carefully and slowly add 57.1 mL of glacial acetic acid to the solution. Caution: This reaction is exothermic and will generate heat.

-

Add 100 mL of 0.5 M EDTA (pH 8.0) solution.

-

Transfer the solution to a 1 L graduated cylinder and add dH₂O to bring the final volume to 1 liter.

-

The pH of the 50x stock solution does not require adjustment and should be approximately 8.5.[19]

-

Store the solution at room temperature.

-

Protocol 2: Preparation of 1 L of 1x TAE Working Solution

-

Methodology:

-

Add 20 mL of the 50x TAE stock solution to a 1 L graduated cylinder.

-

Add 980 mL of dH₂O to bring the final volume to 1 liter.

-

Mix thoroughly. The resulting 1x working solution is ready for use in preparing the agarose gel and as the running buffer.

-

References

- 1. bio-rad.com [bio-rad.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Tris-acetate-EDTA Electrophoresis Buffer Clinisciences [clinisciences.com]

- 4. Various uses of Tris buffer in electrophoresis [vacutaineradditives.com]

- 5. The role of Tris in electrophoresis experiments - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 6. researchgate.net [researchgate.net]

- 7. Advantages of this compound in nucleic acid electrophoresis experiments - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 8. nbinno.com [nbinno.com]

- 9. TAE and TBE Running Buffers Recipe & Video [sigmaaldrich.com]

- 10. nippongenetics.eu [nippongenetics.eu]

- 11. researchgate.net [researchgate.net]

- 12. What does EDTA do in agarose gel electrophoresis? | AAT Bioquest [aatbio.com]

- 13. goldbio.com [goldbio.com]

- 14. laboratorynotes.com [laboratorynotes.com]

- 15. geneticeducation.co.in [geneticeducation.co.in]

- 16. blog.edvotek.com [blog.edvotek.com]

- 17. bitesizebio.com [bitesizebio.com]

- 18. researchgate.net [researchgate.net]

- 19. Recipe for 50x this compound [protocols.io]

The Cornerstone of Nucleic Acid Electrophoresis: A Technical Guide to TAE Buffer

For Researchers, Scientists, and Drug Development Professionals

Tris-acetate-EDTA (TAE) buffer is a ubiquitous reagent in molecular biology, playing a critical role in the separation of nucleic acids via agarose gel electrophoresis. Its carefully selected components work in concert to provide a stable environment for the migration of DNA and RNA, ensuring accurate and reproducible results. This in-depth technical guide elucidates the specific function of each constituent of TAE buffer, provides detailed experimental protocols, and presents quantitative data to empower researchers in their daily laboratory work.

The Triumvirate of TAE: Deconstructing the Buffer's Core Components

This compound is a simple yet elegant solution composed of three key ingredients: Tris, acetic acid, and EDTA. Each component has a distinct and vital role in the success of electrophoretic separation.

-

Tris (Tris(hydroxymethyl)aminomethane): The pH Stabilizer. Tris is a biological buffer with a pKa of approximately 8.1 at 25°C, making it an excellent choice for maintaining a stable, slightly alkaline pH (typically around 8.3) in the this compound system.[1][2][3] This pH is crucial for several reasons. Firstly, it ensures that the phosphate backbone of nucleic acids remains deprotonated and thus negatively charged, which is essential for their migration towards the positive electrode (anode) in the electric field.[4][5] Secondly, a stable pH prevents the hydrolysis of the phosphodiester bonds in the nucleic acid backbone, thereby preserving the integrity of the DNA or RNA molecules during the electrophoresis run.[2]

-

Acetate: The Ion Provider. Acetic acid, in conjunction with the Tris base, forms the Tris-acetate buffer system.[1][2] The acetate ions, along with Tris ions, are the primary charge carriers in the buffer, facilitating the flow of electric current through the agarose gel.[6] This conductivity is essential for establishing the electric field that drives the migration of the negatively charged nucleic acids.[4][5] The concentration of acetate ions influences the ionic strength of the buffer, which in turn affects the migration speed of the nucleic acids.[6] this compound has a relatively low buffering capacity compared to its counterpart, Tris-borate-EDTA (TBE) buffer, and can become exhausted during prolonged electrophoresis runs.[1][2]

-

EDTA (Ethylenediaminetetraacetic acid): The Guardian of Nucleic Acid Integrity. EDTA is a chelating agent, meaning it binds divalent cations, particularly magnesium ions (Mg²⁺).[2][7] This function is critical for protecting nucleic acids from degradation by nucleases, which are enzymes that cleave the phosphodiester bonds of DNA and RNA.[4][5] Many nucleases require divalent cations like Mg²⁺ as cofactors for their enzymatic activity.[8] By sequestering these ions, EDTA effectively inactivates any contaminating nucleases that may be present in the sample, on the gel, or in the buffer, thus safeguarding the integrity of the nucleic acid molecules throughout the experiment.[4][5]

Quantitative Overview of this compound

For clarity and easy comparison, the key quantitative properties of this compound are summarized in the table below.

| Property | 50x TAE Stock Solution | 1x TAE Working Solution |

| Tris Concentration | 2 M | 40 mM |

| Acetic Acid Concentration | 1 M (from glacial acetic acid) | 20 mM |

| EDTA Concentration | 50 mM | 1 mM |

| Typical pH | ~8.5 (not typically adjusted) | ~8.3 |

| Conductivity | High | Lower than 50x stock |

| Buffering Capacity | High | Low |

Experimental Protocols

Preparation of 50x TAE Stock Solution (1 Liter)

This protocol outlines the preparation of a concentrated 50x stock solution of this compound, which can be stored at room temperature and diluted as needed.

Materials:

-

Tris(hydroxymethyl)aminomethane (Tris base)

-

Glacial Acetic Acid

-

0.5 M EDTA (pH 8.0) solution

-

Deionized or distilled water

-

Graduated cylinders

-

Beaker (2 L)

-

Magnetic stirrer and stir bar

-

Autoclave (optional, for sterilization)

Procedure:

-

Weigh out 242 g of Tris base and add it to a 2 L beaker.[1][4][7]

-

Add approximately 700 mL of deionized water to the beaker.

-

Place the beaker on a magnetic stirrer with a stir bar and stir until the Tris base is completely dissolved.

-

Carefully measure and add 57.1 mL of glacial acetic acid to the Tris solution.[1][4][7] Caution: Glacial acetic acid is corrosive; handle it in a fume hood and wear appropriate personal protective equipment.

-

Continue stirring until all components are thoroughly mixed.

-

Transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 liter.

-

The pH of the 50x stock solution does not need to be adjusted and should be approximately 8.5.[7]

-

Store the 50x TAE stock solution at room temperature. If a precipitate forms over time, gently warm the solution to redissolve it before use.

Preparation of 1x TAE Working Solution

This protocol describes the dilution of the 50x stock solution to the working concentration used for preparing the agarose gel and as the running buffer.

Materials:

-

50x TAE stock solution

-

Deionized or distilled water

-

Graduated cylinder or volumetric flask

Procedure:

-

To prepare 1 L of 1x TAE working solution, measure 20 mL of the 50x TAE stock solution using a graduated cylinder.

-

Add the 20 mL of 50x TAE to a 1 L graduated cylinder or volumetric flask.

-

Add deionized water to a final volume of 1 L.

-

Mix the solution thoroughly. The 1x TAE working solution is now ready for use.

Agarose Gel Electrophoresis Using this compound

This protocol provides a general workflow for performing agarose gel electrophoresis to separate DNA fragments.

Materials:

-

Agarose

-

1x TAE working solution

-

DNA samples

-

6x DNA loading dye

-

DNA ladder (molecular weight marker)

-

Ethidium bromide or other DNA stain (e.g., SYBR® Safe)

-

Electrophoresis chamber and power supply

-

Gel casting tray and combs

-

Microwave or heating plate

-

UV transilluminator or other gel imaging system

Procedure:

-

Prepare the Agarose Gel:

-

Weigh the appropriate amount of agarose to achieve the desired gel percentage (e.g., for a 1% gel, use 1 g of agarose in 100 mL of 1x this compound).

-

Add the agarose to an Erlenmeyer flask and pour in the required volume of 1x TAE working solution.[3][9]

-

Heat the mixture in a microwave or on a heating plate until the agarose is completely dissolved. Swirl the flask occasionally to ensure even mixing.[3][9]

-

Allow the molten agarose to cool to approximately 50-60°C.

-

Add the DNA stain (e.g., ethidium bromide to a final concentration of 0.5 µg/mL) to the cooled agarose and swirl to mix. Caution: Ethidium bromide is a mutagen; handle with care and dispose of waste properly.

-

Pour the agarose into a gel casting tray with the combs in place.[3][9]

-

Allow the gel to solidify completely at room temperature (approximately 20-30 minutes).

-

-

Set up the Electrophoresis Chamber:

-

Load the Samples:

-

Mix your DNA samples and the DNA ladder with the 6x loading dye in a 5:1 ratio (e.g., 5 µL of sample to 1 µL of dye).

-

Carefully pipette the DNA-dye mixtures into the wells of the gel.

-

-

Run the Gel:

-

Place the lid on the electrophoresis chamber and connect the electrodes to the power supply, ensuring the negative electrode is at the end with the wells (DNA will migrate towards the positive electrode).

-

Apply a constant voltage (e.g., 5-10 V/cm of gel length) and run the gel until the loading dye has migrated the desired distance.

-

-

Visualize the Results:

-

Turn off the power supply and disconnect the electrodes.

-

Carefully remove the gel from the chamber.

-

Visualize the DNA bands using a UV transilluminator or other appropriate imaging system.

-

Visualizing the Workflow

To better illustrate the logical flow of preparing and utilizing this compound, the following diagrams are provided.

Caption: Workflow for preparing 50x TAE stock solution.

Caption: Step-by-step workflow for agarose gel electrophoresis.

References

- 1. TAE and TBE Running Buffers Recipe & Video [sigmaaldrich.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Protocol for Preparing 1 % Agarose Gels – BBS OER Lab Manual [ecampusontario.pressbooks.pub]

- 4. laboratorynotes.com [laboratorynotes.com]

- 5. goldbio.com [goldbio.com]

- 6. Advantages of this compound in nucleic acid electrophoresis experiments - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 7. Recipe for 50x this compound [protocols.io]

- 8. TAE (1 M, pH 8.6) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 9. static.igem.org [static.igem.org]

An In-depth Technical Guide to TAE Buffer: Composition, pH, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Tris-acetate-EDTA (TAE) buffer, a critical reagent in molecular biology, particularly for agarose gel electrophoresis of nucleic acids. We will delve into its chemical composition, the significance of its pH, and the precise protocols for its preparation.

Core Composition and pH of TAE Buffer

This compound is a solution composed of Tris base, acetic acid, and ethylenediaminetetraacetic acid (EDTA).[1] The interplay between these components provides a stable chemical environment for the separation of DNA and RNA.

Tris (Tris(hydroxymethyl)aminomethane) , a weak base with a pKa of approximately 8.1 at 25°C, is the primary buffering agent.[2] It maintains the pH of the buffer within a desired range, typically around 8.3 to 8.5.[3][4][5] This slightly alkaline condition is crucial for keeping the phosphate backbone of nucleic acids deprotonated and negatively charged, facilitating their migration through the agarose gel matrix.

Acetic acid serves to lower the pH of the Tris base solution into the effective buffering range. The combination of the weak base (Tris) and a weak acid (acetic acid) creates the buffer system.

EDTA is a chelating agent that sequesters divalent cations, most notably magnesium ions (Mg²⁺).[6] These cations are essential cofactors for many nucleases (enzymes that degrade nucleic acids). By binding these ions, EDTA protects the DNA and RNA from enzymatic degradation during electrophoresis.[7][8]

The final pH of a 1x TAE working solution is typically not adjusted and should naturally fall between 8.3 and 8.5 if prepared correctly.[3][4] This pH is a compromise between maintaining the negative charge of the nucleic acids and the stability of the agarose gel.

Quantitative Data Summary

The composition of this compound is most commonly prepared as a concentrated 50x stock solution, which is then diluted to a 1x working solution for use. Below are the detailed compositions for these solutions.

Table 1: Composition of 1 Liter of 50x this compound Stock Solution

| Component | Molar Concentration (in 50x stock) | Mass or Volume per Liter |

| Tris Base | 2 M | 242 g |

| Glacial Acetic Acid | 1 M | 57.1 mL |

| 0.5 M EDTA (pH 8.0) | 50 mM | 100 mL |

| Deionized Water | - | Up to 1 Liter |

Table 2: Composition of 1 Liter of 1x this compound Working Solution

| Component | Molar Concentration (in 1x solution) |

| Tris | 40 mM |

| Acetate | 20 mM |

| EDTA | 1 mM |

Experimental Protocols

Precise preparation of this compound is critical for reproducible results in agarose gel electrophoresis.

Preparation of 1 Liter of 50x this compound Stock Solution

Materials:

-

Tris base: 242 g

-

Glacial acetic acid: 57.1 mL

-

0.5 M EDTA (pH 8.0) solution: 100 mL

-

Deionized water

-

1 L graduated cylinder

-

1 L beaker or flask

-

Stir plate and magnetic stir bar

Protocol:

-

Weigh out 242 g of Tris base and add it to a beaker containing approximately 700-800 mL of deionized water.[3][7]

-

Place the beaker on a stir plate with a magnetic stir bar and stir until the Tris base is completely dissolved.

-

Carefully add 57.1 mL of glacial acetic acid to the solution.

-

Add 100 mL of a 0.5 M EDTA solution (pH 8.0).

-

Once all components are fully dissolved, transfer the solution to a 1 L graduated cylinder.

-

Add deionized water to bring the final volume to 1 Liter.[3][7][9]

-

The pH of the 50x stock solution does not need to be adjusted and should be around 8.5.[3][5]

-

Store the 50x this compound at room temperature.

Preparation of 1 Liter of 1x this compound Working Solution from 50x Stock

Materials:

-

50x this compound stock solution

-

Deionized water

-

1 L graduated cylinder or flask

Protocol:

-

Measure 20 mL of the 50x this compound stock solution.

-

Add the 20 mL of 50x TAE to a 1 L graduated cylinder or flask.[7][8]

-

Add 980 mL of deionized water to bring the total volume to 1 Liter.[7][8]

-

Mix the solution thoroughly. The 1x this compound is now ready for use in preparing an agarose gel and as a running buffer.

Visualized Workflows and Relationships

To better illustrate the concepts and procedures described, the following diagrams have been generated using Graphviz.

Caption: Relationship of this compound components to their primary functions.

Caption: Experimental workflow for preparing 50x and 1x this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Tris [sigmaaldrich.com]

- 3. Learn How to Make a this compound in a Few Steps [thoughtco.com]

- 4. gatescientific.com [gatescientific.com]

- 5. This compound - 2009.igem.org [2009.igem.org]

- 6. researchgate.net [researchgate.net]

- 7. toptipbio.com [toptipbio.com]

- 8. static.igem.wiki [static.igem.wiki]

- 9. usbio.net [usbio.net]

TAE vs. TBE Buffer: A Comprehensive Technical Guide for DNA Separation

For Researchers, Scientists, and Drug Development Professionals

In the realm of molecular biology, the separation of DNA fragments by agarose gel electrophoresis is a cornerstone technique. The choice of running buffer is a critical parameter that can significantly impact the resolution, migration speed, and downstream applications of the separated DNA. The two most prevalently used buffers are Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE). This in-depth technical guide provides a comprehensive comparison of these two buffers, detailing their chemical compositions, performance characteristics, and optimal use cases to empower researchers in making informed decisions for their specific experimental needs.

Core Principles: The Role of Electrophoresis Buffers

Electrophoresis buffers serve several crucial functions in DNA separation.[1][2][3] They establish and maintain a stable pH, which is essential for keeping DNA molecules negatively charged and ensuring their migration towards the anode.[1][2] They also provide the necessary ions to conduct the electrical current through the agarose gel.[1][2][3] Both TAE and TBE buffers contain Tris, a buffering agent, and EDTA, which chelates divalent cations like magnesium ions, thereby inhibiting nuclease activity and protecting the integrity of the DNA sample.[2][4][5][6] The primary distinction between the two lies in the acidic component: acetic acid in TAE and boric acid in TBE.[1][2] This seemingly minor difference leads to significant variations in their properties and applications.

Chemical Composition and Properties: A Quantitative Comparison

The distinct chemical compositions of TAE and TBE buffers directly influence their physical and electrical properties. These differences are summarized in the tables below for easy comparison.

Table 1: Chemical Composition of 1x TAE and 1x TBE Buffers

| Component | 1x TAE Buffer Concentration | 1x TBE Buffer Concentration |

| Tris | 40 mM | 89-130 mM |

| Acetic Acid | 20 mM | - |

| Boric Acid | - | 45-89 mM |

| EDTA | 1 mM | 2-2.5 mM |

| Typical pH | ~8.3 | ~8.0-8.3 |

Note: Concentrations for TBE can vary, with 0.5x and 1x being common working concentrations.

Table 2: Comparative Properties of TAE and TBE Buffers

| Property | This compound | TBE Buffer | Remarks |

| Buffering Capacity | Lower | Higher | TBE maintains a more stable pH during prolonged electrophoresis runs.[1][4][7] |

| Conductivity | Higher | Lower | TAE's higher conductivity leads to faster DNA migration but can also generate more heat.[7] |

| DNA Migration Rate | Faster, especially for >2 kb fragments | Slower | Double-stranded DNA generally runs faster in TAE.[4] |

| Resolution of Small Fragments (<2 kb) | Lower | Higher | TBE provides sharper bands and better resolution for smaller DNA fragments.[1][3][7][8][9] |

| Resolution of Large Fragments (>2 kb) | Higher | Lower | TAE is preferred for the separation of large DNA fragments.[1][3][4][8][9] |

| Heat Generation | Higher at a given voltage | Lower | The lower conductivity of TBE results in less heat generation.[7] |

| Downstream Enzyme Compatibility | Good | Poor | Borate in TBE can inhibit enzymes like DNA ligase, making TAE the preferred choice for DNA recovery and subsequent enzymatic reactions.[8] |

| Cost | Generally Lower | Generally Higher | The components of TAE are typically less expensive.[4] |

Visualizing the Buffer Components and Their Roles

The following diagram illustrates the key components of TAE and TBE buffers and their respective functions in the electrophoresis process.

Caption: Chemical components of TAE and TBE buffers and their primary functions.

Decision-Making Workflow: Choosing the Right Buffer

Selecting the appropriate buffer is contingent on the specific requirements of the experiment. The following workflow provides a logical guide for this decision-making process.

References

- 1. goldbio.com [goldbio.com]

- 2. youtube.com [youtube.com]

- 3. blog.edvotek.com [blog.edvotek.com]

- 4. geneticeducation.co.in [geneticeducation.co.in]

- 5. TBE buffer - Wikipedia [en.wikipedia.org]

- 6. Modification of gel architecture and TBE/TAE buffer composition to minimize heating during agarose gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nippongenetics.eu [nippongenetics.eu]

- 8. bitesizebio.com [bitesizebio.com]

- 9. TBE or not TBE that is the question... [med.nagoya-cu.ac.jp]

The Core Principles of TAE Buffer in Agarose Gel Electrophoresis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of Tris-acetate-EDTA (TAE) buffer in the context of agarose gel electrophoresis. It details the buffer's composition, the specific roles of its components, its advantages and limitations, and provides standardized protocols for its preparation and use.

Introduction to Electrophoresis Buffers

Agarose gel electrophoresis is an indispensable technique in molecular biology for the separation of nucleic acids. The buffer system is a critical component of this process, serving to conduct the electric current and maintain a stable pH, which is essential for the consistent migration of negatively charged DNA and RNA molecules.[1] TAE buffer is a widely used electrophoresis buffer, particularly favored for the separation of large DNA fragments.[2][3]

Composition and Core Principles of this compound

This compound is a solution composed of Tris base, acetic acid, and ethylenediaminetetraacetic acid (EDTA). The interplay of these components is central to its function in electrophoresis.

-

Tris (Tris(hydroxymethyl)aminomethane): This is a biological buffer with a pKa of 8.1 at 25°C, making it effective at maintaining a stable, slightly alkaline pH (typically around 8.3) in the gel and running buffer.[4][5] This pH is crucial for keeping the phosphate backbone of nucleic acids deprotonated and thus consistently negatively charged, ensuring their migration towards the anode.[1]

-

Acetate: Provided by glacial acetic acid, acetate acts as the counter-ion to Tris. The Tris-acetate combination forms the buffering system and provides the ions necessary to conduct the electric current through the agarose gel matrix.[6][7]

-

EDTA (Ethylenediaminetetraacetic acid): EDTA is a chelating agent that sequesters divalent cations, most notably magnesium ions (Mg²⁺).[8] These cations are essential cofactors for many nucleases that can degrade nucleic acid samples. By binding these ions, EDTA protects the integrity of the DNA or RNA during the electrophoresis run.[1][6]

The primary role of this compound is twofold: to provide ions for electrical conductivity, allowing nucleic acids to migrate, and to maintain a stable pH to ensure that the nucleic acids retain their negative charge.[4]

Quantitative Data and Buffer Characteristics

The selection of an electrophoresis buffer is often guided by its specific properties. The following table summarizes key quantitative and qualitative characteristics of this compound, with comparisons to the commonly used alternative, Tris-borate-EDTA (TBE) buffer.

| Characteristic | TAE (Tris-acetate-EDTA) | TBE (Tris-borate-EDTA) | Remarks |

| Working Concentration | 40 mM Tris, 20 mM Acetate, 1 mM EDTA | 89 mM Tris, 89 mM Borate, 2 mM EDTA | TBE has a higher ionic strength.[7] |

| Typical pH | ~8.3 | ~8.0-8.3 | Both provide a stable, slightly alkaline environment.[4][9] |

| Buffering Capacity | Lower | Higher | TBE is more resistant to pH changes during long or high-voltage runs.[5][10] |

| DNA Migration Rate | Faster, especially for linear dsDNA | Slower (approx. 10% slower than TAE) | TAE's higher conductivity contributes to faster migration.[7][9][11] |

| Resolution of DNA Fragments | Better for large fragments (>2 kb) | Better for small fragments (<2 kb) | TBE provides sharper bands for smaller fragments.[3][5][10] |

| Heat Generation | Lower | Higher | TBE's higher ionic strength can lead to more heat generation.[9] |

| Downstream Applications | Highly compatible | Inhibitory | Borate in TBE can inhibit enzymes like ligases, making TAE preferable for DNA recovery and cloning.[3][10] |

| DNA Recovery from Gels | Higher | Lower | Borate can interact with agarose, potentially reducing recovery efficiency.[5][12] |

Experimental Protocols

Accurate preparation and use of this compound are critical for reproducible results in agarose gel electrophoresis.

Preparation of 50X TAE Stock Solution

Materials:

-

Tris base (Formula Weight: 121.14 g/mol )

-

Glacial Acetic Acid

-

0.5 M EDTA (pH 8.0) solution

-

Deionized or Milli-Q water

-

Graduated cylinders

-

Beaker or flask (1 L or larger)

-

Magnetic stirrer and stir bar

Procedure:

-

To prepare 1 liter of 50X TAE stock solution, weigh out 242 g of Tris base.[6]

-

Add the Tris base to approximately 700-750 mL of deionized water in a suitable container.[4][6]

-

Place the container on a magnetic stirrer and add a stir bar. Stir until the Tris base is completely dissolved.

-

Carefully measure and add 57.1 mL of glacial acetic acid to the solution.[6]

-

Add 100 mL of a 0.5 M EDTA (pH 8.0) stock solution.[6]

-

Add deionized water to bring the final volume to 1 liter.

-

Mix the solution thoroughly. The pH of the 50X stock solution does not need to be adjusted and should be around 8.5.[6]

-

Store the 50X TAE stock solution at room temperature. If a precipitate forms over time, gently warm the solution to 37°C and stir until it redissolves.[4]

Preparation of 1X TAE Working Solution

Procedure:

-

To prepare 1 liter of 1X TAE working solution, add 20 mL of the 50X TAE stock solution to 980 mL of deionized water.

-

Mix the solution well. The final concentrations will be 40 mM Tris-acetate and 1 mM EDTA.[13] This solution is now ready for use in both the agarose gel and as the running buffer.

Protocol for Agarose Gel Electrophoresis using this compound

Materials:

-

Agarose powder

-

1X TAE working solution

-

Erlenmeyer flask

-

Microwave oven or heating plate

-

Gel casting tray and combs

-

Horizontal electrophoresis chamber and power supply

-

DNA samples

-

6X DNA loading dye

-

DNA ladder

-

Nucleic acid stain (e.g., Ethidium Bromide, SYBR® Safe)

-

UV transilluminator and gel imaging system

Procedure:

-

Prepare the Agarose Gel:

-

For a standard 1% agarose gel, weigh 1 g of agarose powder and add it to 100 mL of 1X TAE working solution in an Erlenmeyer flask.[8]

-

Heat the mixture in a microwave or on a hot plate until the agarose is completely dissolved. Swirl the flask periodically to ensure even mixing.[8]

-

Allow the molten agarose to cool to approximately 50-60°C.[14]

-

If using a nucleic acid stain that is added to the gel, add it at this stage and swirl to mix.[8]

-

Place the comb in the gel casting tray. Pour the cooled agarose solution into the tray and allow it to solidify completely at room temperature (approximately 20-30 minutes).[15]

-

-

Set up the Electrophoresis Chamber:

-

Once the gel has solidified, carefully remove the comb.

-

Place the gel casting tray containing the solidified gel into the electrophoresis chamber.

-

Fill the chamber with 1X TAE working solution until the gel is fully submerged, with a shallow layer of buffer covering the top of the gel.[8]

-

-

Load and Run the Gel:

-

Prepare the DNA samples by mixing them with 6X DNA loading dye in the appropriate ratio (e.g., 5 µL of sample with 1 µL of dye).

-

Carefully load the DNA samples and a DNA ladder into the wells of the gel.[8]

-

Place the lid on the electrophoresis chamber, ensuring the electrodes are correctly oriented (DNA will migrate from the negative cathode to the positive anode).[8]

-

Connect the power supply and run the gel at a constant voltage. For optimal resolution, a voltage of less than 5 V/cm (distance between electrodes) is recommended.[16]

-

-

Visualize the Results:

-

After the electrophoresis is complete (indicated by the migration of the loading dye), turn off the power supply.

-

Carefully remove the gel from the chamber.

-

If the nucleic acid stain was not included in the gel, submerge the gel in a staining solution.

-

Visualize the separated DNA fragments using a UV transilluminator and capture the image with a gel imaging system.

-

Visualizations

Logical Relationship of this compound Components

Caption: Core components of this compound and their primary functions.

Experimental Workflow for Agarose Gel Electrophoresis

Caption: Standard workflow for DNA analysis using TAE agarose gel electrophoresis.

Conclusion

This compound is a fundamental reagent in molecular biology, offering a reliable and versatile system for the electrophoretic separation of nucleic acids. Its key advantages include promoting faster migration of linear DNA and high compatibility with downstream enzymatic reactions, making it the buffer of choice for preparative gel electrophoresis and cloning workflows. However, researchers must be mindful of its lower buffering capacity, which may be a limitation during extended or high-voltage electrophoresis runs. By understanding the core principles of its composition and adhering to standardized protocols, scientists and drug development professionals can effectively leverage this compound to achieve accurate and reproducible results in their nucleic acid analyses.

References

- 1. usbio.net [usbio.net]

- 2. biocompare.com [biocompare.com]

- 3. goldbio.com [goldbio.com]

- 4. gatescientific.com [gatescientific.com]

- 5. TBE or not TBE that is the question... [med.nagoya-cu.ac.jp]

- 6. Recipe for 50x this compound [protocols.io]

- 7. bio-rad.com [bio-rad.com]

- 8. static.igem.org [static.igem.org]

- 9. nippongenetics.eu [nippongenetics.eu]

- 10. bitesizebio.com [bitesizebio.com]

- 11. Eight Tips to Improve Gel Electrophoresis Results | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. geneticeducation.co.in [geneticeducation.co.in]

- 13. laboratorynotes.com [laboratorynotes.com]

- 14. Agarose Gel Electrophoresis Protocol — NeoSynBio [neosynbio.com]

- 15. Protocol for Preparing 1 % Agarose Gels – BBS OER Lab Manual [ecampusontario.pressbooks.pub]

- 16. genomica.uaslp.mx [genomica.uaslp.mx]

The Core of Conductance: An In-depth Technical Guide to the Buffering Capacity of TAE

For Researchers, Scientists, and Drug Development Professionals

Tris-acetate-EDTA (TAE) buffer is a ubiquitous reagent in molecular biology, primarily utilized as a running buffer for agarose gel electrophoresis of nucleic acids. Its selection over other buffers, such as Tris-borate-EDTA (TBE), is often dictated by the specific requirements of the downstream applications, such as enzymatic reactions or DNA recovery from the gel.[1][2] This guide provides a comprehensive technical overview of the buffering capacity of TAE, detailing its chemical basis, quantitative characteristics, and the experimental determination thereof.

Chemical Composition and Core Principles

TAE buffer is an aqueous solution comprised of three key components: Tris (tris(hydroxymethyl)aminomethane), acetic acid, and EDTA (ethylenediaminetetraacetic acid).[3] Each component plays a distinct and crucial role in the buffer's function.

-

Tris: This organic compound acts as the primary buffering agent. With a pKa of approximately 8.1 at 25°C, Tris is an effective buffer in the slightly alkaline pH range of 7.1 to 9.1, which is ideal for maintaining the stability and negative charge of nucleic acids during electrophoresis.[1][4]

-

Acetic Acid: As a weak acid with a pKa of about 4.76, acetic acid serves to adjust the pH of the Tris solution into the desired alkaline range for electrophoresis.[2] The interaction between Tris and acetic acid establishes the conjugate acid-base pair that confers the buffering capacity.

-

EDTA: A chelating agent, EDTA sequesters divalent cations, particularly magnesium ions (Mg²⁺). This is critical for protecting nucleic acids from degradation by nucleases, which often require these cations as cofactors.[3]

The buffering action of TAE is centered around the equilibrium between the protonated form of Tris (Tris-H⁺) and its unprotonated form (Tris). The addition of acetic acid provides the protons to establish this equilibrium at a pH suitable for electrophoresis, typically between 8.3 and 8.6.[5][6]

Quantitative Analysis of Buffering Capacity

The buffering capacity of a solution is its ability to resist changes in pH upon the addition of an acid or a base. This can be quantified by the buffer capacity index (β), which is defined as the amount of strong acid or base (in moles) required to change the pH of one liter of the buffer by one unit.[7][8]

The effectiveness of a buffer is greatest when its pH is equal to its pKa. For TAE, the primary buffering component is Tris, with a pKa of ~8.1. The typical pH of 1x this compound is around 8.3, which is close to the pKa of Tris, allowing it to provide reasonable, albeit not maximal, buffering.[1][9]

Table 1: Physicochemical Properties of this compound Components

| Component | Chemical Formula | Molar Mass ( g/mol ) | pKa (at 25°C) | Typical Concentration (1x TAE) |

| Tris | C₄H₁₁NO₃ | 121.14 | ~8.1 | 40 mM |

| Acetic Acid | C₂H₄O₂ | 60.05 | ~4.76 | 20 mM |

| EDTA | C₁₀H₁₆N₂O₈ | 292.24 | pKa1=2.0, pKa2=2.7, pKa3=6.2, pKa4=10.2 | 1 mM |

Table 2: Comparison of Buffering Properties: TAE vs. TBE

| Property | This compound | TBE Buffer |

| Buffering Capacity | Lower | Higher |

| Resolution of small DNA fragments (<2kb) | Good | Excellent |

| Resolution of large DNA fragments (>2kb) | Excellent | Good |

| DNA Migration Rate | Faster | Slower |

| Inhibition of Enzymes | No | Yes (Borate inhibits some enzymes) |

| Suitability for DNA Recovery | High | Lower |

| Tendency to Exhaustion | High, especially in prolonged or high-voltage runs.[9][10] | Low |

The lower buffering capacity of TAE compared to TBE is a critical consideration. During electrophoresis, the electrolysis of water generates H⁺ ions at the anode and OH⁻ ions at the cathode. The buffering components of TAE neutralize these ions to maintain a stable pH. However, due to its lower concentration of buffering species and the nature of the acetate ion, TAE can become depleted, leading to significant pH changes in the buffer reservoirs and the gel itself. This "exhaustion" can compromise the resolution and integrity of the separated nucleic acids.[9][10]

Experimental Determination of Buffering Capacity

The buffering capacity of TAE can be empirically determined through a titration experiment. This involves the gradual addition of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) to a sample of the buffer while monitoring the pH.

Experimental Protocol: Titration of 1x this compound

Materials:

-

1x this compound (40 mM Tris, 20 mM acetic acid, 1 mM EDTA, pH ~8.3)

-

0.1 M Hydrochloric Acid (HCl) solution, standardized

-

0.1 M Sodium Hydroxide (NaOH) solution, standardized

-

Calibrated pH meter with a suitable electrode

-

Magnetic stirrer and stir bar

-

Burettes (50 mL)

-

Beakers (250 mL)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation:

-

Prepare a fresh solution of 1x this compound.

-

Calibrate the pH meter using standard pH 7.0 and pH 10.0 buffers.

-

Rinse and fill one burette with 0.1 M HCl and another with 0.1 M NaOH.

-

-

Titration with Acid:

-

Pipette 100 mL of 1x this compound into a 250 mL beaker containing a magnetic stir bar.

-

Place the beaker on the magnetic stirrer and immerse the pH electrode in the buffer.

-

Record the initial pH of the this compound.

-

Add 0.1 M HCl from the burette in 1.0 mL increments.

-

After each addition, allow the solution to stabilize for 30-60 seconds and record the pH.

-

Continue the titration until the pH drops significantly (e.g., below pH 4.0).

-

-

Titration with Base:

-

Pipette a fresh 100 mL of 1x this compound into a clean 250 mL beaker with a stir bar.

-

Record the initial pH.

-

Add 0.1 M NaOH from the burette in 1.0 mL increments.

-

Record the pH after each addition, allowing for stabilization.

-

Continue the titration until the pH rises significantly (e.g., above pH 11.0).

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of HCl or NaOH added. This will generate a titration curve.

-

Calculate the buffer capacity index (β) for different regions of the curve using the formula: β = |ΔB / ΔpH| where ΔB is the moles of acid or base added per liter of buffer, and ΔpH is the change in pH.

-

Visualizing Key Concepts

Diagrams are essential for understanding the chemical and procedural aspects of TAE's buffering capacity.

Caption: Chemical equilibria of this compound components and their role in neutralizing electrolysis byproducts.

Caption: Experimental workflow for determining the buffering capacity of this compound via titration.

Conclusion

While this compound offers distinct advantages for certain molecular biology applications, particularly those involving enzymatic processing and DNA recovery, its lower buffering capacity is a significant limitation that researchers must consider.[1][2] Understanding the chemical principles underlying its buffering action, its quantitative properties, and the methods for its empirical evaluation allows for more informed decisions in experimental design. For prolonged or high-voltage electrophoresis, where pH stability is paramount, TBE may be a more suitable choice.[9][10] However, for rapid separations and applications requiring high DNA recovery, TAE remains an invaluable and widely used tool in the molecular biology laboratory.

References

- 1. HEPES, TRIS buffer and pH control - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 2. Principle of measuring buffer capacity of trihydroxymethylaminomethane buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 3. goldbio.com [goldbio.com]

- 4. researchgate.net [researchgate.net]

- 5. TAE (1 M, pH 8.6) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 6. nippongenetics.eu [nippongenetics.eu]

- 7. Buffer Capacity & Calculations | ChemTalk [chemistrytalk.org]

- 8. Khan Academy [khanacademy.org]

- 9. TAE and TBE Running Buffers Recipe & Video [sigmaaldrich.com]

- 10. genomica.uaslp.mx [genomica.uaslp.mx]

An In-depth Technical Guide to the Chemical Properties of TAE Buffer Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris-acetate-EDTA (TAE) buffer is a ubiquitous reagent in molecular biology, primarily utilized as a running buffer for agarose gel electrophoresis of nucleic acids.[1][2][3] Its widespread adoption is attributed to its simple composition, cost-effectiveness, and excellent performance in the separation of large DNA fragments. This technical guide provides a comprehensive overview of the core chemical properties of TAE buffer, detailed experimental protocols, and a comparative analysis with its common alternative, Tris-borate-EDTA (TBE) buffer.

Core Chemical Properties of this compound

This compound is an aqueous solution composed of Tris base, acetic acid, and ethylenediaminetetraacetic acid (EDTA).[1][2] The interplay of these components provides a stable chemical environment crucial for the electrophoretic separation of DNA and RNA.

Composition and Formulation

A standard 1X this compound working solution has the following composition:

-

40 mM Tris: Tris (tris(hydroxymethyl)aminomethane) is a biological buffer with a pKa of approximately 8.1 at 25°C, making it effective for maintaining a stable pH in the slightly basic range required for nucleic acid electrophoresis.[4]

-

20 mM Acetic Acid: Acetic acid serves as the acetate counter-ion and, in conjunction with Tris, forms the buffering system.[5]

-

1 mM EDTA: EDTA is a chelating agent that sequesters divalent cations, particularly magnesium ions (Mg²⁺).[5] This is critical for inhibiting the activity of nucleases that could degrade DNA and RNA samples.[2]

The pH of a 1X this compound solution is typically around 8.3-8.6 and should not be adjusted.[6][7]

Role of Each Component in Electrophoresis

Each component of this compound plays a critical role in the success of nucleic acid electrophoresis:

-

Tris and Acetic Acid: Together, they form a buffer system that maintains a constant pH during the electrophoretic run.[5] This is essential because the phosphate backbone of DNA is negatively charged, and a stable pH ensures that this charge remains consistent, allowing for separation based primarily on size.[2]

-

Ions for Conductivity: The Tris and acetate ions in the solution provide the necessary charge carriers to conduct the electrical current through the agarose gel.

-

EDTA for Nucleic Acid Integrity: By chelating divalent cations, EDTA inactivates DNases and other nucleases that require these ions as cofactors, thereby protecting the nucleic acid samples from degradation during the experiment.[5]

Quantitative Data Summary

While precise numerical values for conductivity and buffering capacity can vary slightly depending on the preparation and temperature, the following tables summarize the key quantitative and qualitative properties of this compound, including a comparison with TBE buffer.

| Property | Value / Description | Source(s) |

| Composition (1X) | 40 mM Tris, 20 mM Acetic Acid, 1 mM EDTA | [1] |

| Typical pH | 8.3 - 8.6 | [6][7] |

| Ionic Strength | Low | [8] |

| Storage Temperature | Room Temperature | [8] |

| Shelf Life (50X Stock) | Stable for extended periods at room temperature | [8] |

Table 1: Core Properties of 1X this compound

| Feature | This compound | TBE Buffer | Source(s) |

| Buffering Capacity | Lower; can become exhausted during long runs. | Higher; more stable for extended electrophoresis. | [9] |

| Conductivity | Higher; leads to faster DNA migration. | Lower; results in slower DNA migration and less heat generation. | [10][11] |

| Resolution of Large DNA (>2 kb) | Better resolution. | Poorer resolution. | [9][12] |

| Resolution of Small DNA (<2 kb) | Poorer resolution. | Better resolution, producing sharper bands. | [9][12] |

| DNA Recovery from Gel | Higher recovery rate; acetate is less inhibitory to enzymes. | Lower recovery rate; borate can inhibit enzymatic reactions. | [12] |

| Cost | Generally less expensive. | Generally more expensive. |

Table 2: Comparative Properties of TAE and TBE Buffers

Experimental Protocols

Preparation of 50X TAE Stock Solution

Materials:

-

Tris base (CAS 77-86-1)

-

Glacial Acetic Acid (CAS 64-19-7)

-

0.5 M EDTA (pH 8.0) solution

-

Deionized water (dH₂O)

-

Graduated cylinders

-

Magnetic stirrer and stir bar

-

1 L beaker or flask

-

Autoclave (optional, for sterilization)

Procedure:

-

To prepare 1 L of 50X TAE stock solution, weigh out 242 g of Tris base and add it to 800 mL of dH₂O in a 1 L beaker.[1]

-

Place the beaker on a magnetic stirrer and add a stir bar. Stir until the Tris base is completely dissolved.

-

Carefully add 57.1 mL of glacial acetic acid to the solution.[1]

-

Add 100 mL of 0.5 M EDTA (pH 8.0) solution.[1]

-

Continue stirring until all components are fully dissolved.

-

Adjust the final volume to 1 L with dH₂O.

-

The pH of the 50X stock solution will be around 8.5 and does not require adjustment.

-

For long-term storage and to prevent microbial growth, the solution can be sterilized by autoclaving. Store at room temperature.[8]

Preparation of 1X TAE Working Solution

Materials:

-

50X TAE stock solution

-

Deionized water (dH₂O)

-

Graduated cylinder

-

Storage bottle

Procedure:

-

To prepare 1 L of 1X TAE working solution, measure 20 mL of the 50X TAE stock solution using a graduated cylinder.

-

Add the 20 mL of 50X TAE stock to 980 mL of dH₂O.

-

Mix the solution thoroughly. The 1X working solution is now ready to use for gel preparation and as a running buffer.

Standard Protocol for Agarose Gel Electrophoresis using this compound

Materials:

-

Agarose powder

-

1X this compound

-

Erlenmeyer flask

-

Microwave oven or heating plate

-

Gel casting tray and combs

-

Electrophoresis chamber and power supply

-

DNA samples mixed with 6X loading dye

-

DNA ladder

-

UV transilluminator and imaging system

-

Ethidium bromide or other DNA stain (handle with appropriate safety precautions)

Procedure:

-

Prepare the Agarose Gel:

-

For a 1% agarose gel, weigh 1 g of agarose and add it to 100 mL of 1X this compound in an Erlenmeyer flask.

-

Heat the mixture in a microwave or on a hot plate until the agarose is completely dissolved. Swirl the flask occasionally to ensure even mixing.

-

Allow the solution to cool to approximately 50-60°C.

-

If using a DNA stain that is added to the gel, add it at this stage and mix gently to avoid bubbles.

-

Pour the molten agarose into a gel casting tray with the combs in place.

-

Allow the gel to solidify at room temperature for 20-30 minutes.

-

-

Set up the Electrophoresis Chamber:

-

Once the gel has solidified, carefully remove the combs.

-

Place the gel, still in the casting tray, into the electrophoresis chamber.

-

Fill the chamber with 1X this compound until the gel is submerged by 3-5 mm of buffer.[3]

-

-

Load and Run the Gel:

-

Carefully load the DNA samples (mixed with loading dye) and the DNA ladder into the wells.

-

Connect the electrophoresis chamber to the power supply, ensuring the electrodes are correctly oriented (DNA will migrate towards the positive electrode).

-

Run the gel at a constant voltage (e.g., 80-120 V) until the loading dye has migrated a sufficient distance down the gel.

-

-

Visualize the DNA:

-

After the run is complete, turn off the power supply and disconnect the electrodes.

-

Carefully remove the gel from the electrophoresis chamber.

-

If the DNA stain was not included in the gel, stain the gel in a solution of the chosen stain for 20-30 minutes.

-

Visualize the DNA bands using a UV transilluminator and capture an image.

-

Mandatory Visualizations

Caption: Buffering mechanism of this compound during electrophoresis.

Caption: Workflow for the preparation of this compound solutions.

Caption: Principle of DNA separation in TAE-buffered agarose gel.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. goldbio.com [goldbio.com]

- 3. Eight Tips to Improve Gel Electrophoresis Results | Thermo Fisher Scientific - US [thermofisher.com]

- 4. What factors are related to the concentration of this compound solution? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 5. This compound -50X Concentrated - Protective - Stable - 100ml [avigene.ca]

- 6. quora.com [quora.com]

- 7. TAE (1 M, pH 8.6) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 8. khimexpert.com [khimexpert.com]

- 9. TBE or not TBE that is the question... [med.nagoya-cu.ac.jp]

- 10. nippongenetics.eu [nippongenetics.eu]

- 11. bitesizebio.com [bitesizebio.com]

- 12. geneticeducation.co.in [geneticeducation.co.in]

The Advent and Evolution of TAE Buffer: A Cornerstone of Molecular Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of molecular biology, the separation and analysis of nucleic acids are fundamental procedures. At the heart of this is agarose gel electrophoresis, a technique that would be incomplete without its conductive medium, the electrophoresis buffer. Among the most ubiquitous of these is Tris-acetate-EDTA, or TAE buffer. This guide delves into the history, development, and technical intricacies of this compound, providing a comprehensive resource for professionals in the life sciences. While its formulation may seem straightforward, the story of this compound is one of empirical selection and gradual understanding, a testament to the foundational work of early molecular biologists.

A Historical Perspective: The Genesis of a Workhorse Buffer

The precise origin of the Tris-acetate-EDTA buffer formulation is not documented in a single, seminal publication that explicitly details its rationale and development. Instead, its adoption in the early 1970s appears to be a pragmatic carry-over from buffer systems used in protein and RNA electrophoresis.[1][2] One of the earliest and most influential descriptions of a Tris-acetate-EDTA buffer system for DNA agarose gel electrophoresis appeared in a 1973 paper by Sharp, Sugden, and Sambrook. This publication detailed the use of agarose gel electrophoresis to separate DNA fragments generated by restriction enzymes, a technique that became foundational to molecular cloning.

The review by Brody and Kern (2004) on the history of conductive media for DNA electrophoresis highlights that the common buffers, TAE and TBE (Tris-borate-EDTA), were not the products of systematic optimization but rather of convention and utility.[1][2] The components were chosen for their buffering capacity, ability to chelate ions, and compatibility with the overall goal of separating nucleic acids based on size.

The Chemistry of this compound: A Triad of Functionality

The efficacy of this compound lies in the synergistic roles of its three core components: Tris, acetate, and EDTA. Each element plays a critical role in maintaining a stable environment for nucleic acid separation.

-

Tris (tris(hydroxymethyl)aminomethane): This organic compound is the primary buffering agent in TAE. With a pKa of 8.1 at 25°C, it effectively maintains the pH of the solution in a slightly alkaline range (typically around 8.3 for a 1x solution), which is crucial for keeping the phosphate backbone of DNA and RNA deprotonated and thus negatively charged.[3][4] This negative charge is the driving force for the migration of nucleic acids through the agarose matrix towards the positive electrode.

-

Acetate: As the conjugate base of acetic acid, acetate provides the anionic component of the buffer system. It works in concert with the Tris cation to establish the buffering capacity and to carry the current during electrophoresis. The choice of acetate over other ions like chloride was strategic, as chloride ions can be electrolyzed to form reactive hypochlorite, which can damage the nucleic acids.[1]

-

EDTA (Ethylenediaminetetraacetic acid): EDTA is a chelating agent, meaning it binds divalent cations, most notably magnesium ions (Mg²⁺). This is a critical function as many nucleases—enzymes that degrade nucleic acids—require Mg²⁺ as a cofactor.[3] By sequestering these ions, EDTA protects the integrity of the DNA and RNA samples during the electrophoresis run.

Quantitative Comparison of Electrophoresis Buffers

The choice of electrophoresis buffer can significantly impact the outcome of an experiment. TAE and TBE are the two most common buffers used for DNA agarose gel electrophoresis. The following tables summarize the key quantitative and qualitative differences between them.

Table 1: Composition of Standard 1x TAE and TBE Buffers

| Component | 1x TAE Concentration | 1x TBE Concentration |

| Tris | 40 mM | 89 mM |

| Acetate | 20 mM | - |

| Boric Acid | - | 89 mM |

| EDTA | 1 mM | 2 mM |

| Typical pH | ~8.3 | ~8.3 |

Table 2: Performance Characteristics of TAE vs. TBE Buffers

| Parameter | This compound | TBE Buffer |

| Buffering Capacity | Lower | Higher |

| DNA Migration Rate | Faster for linear, double-stranded DNA | Slower for linear, double-stranded DNA |

| Resolution of DNA Fragments | Better for fragments > 1.5 kb | Better for fragments < 1.5 kb |

| Heat Generation | Higher due to higher conductivity | Lower |

| Suitability for Long Runs | Not ideal; buffer can become exhausted | Better suited due to higher buffering capacity |

| DNA Recovery from Gel | Good | Can be lower due to borate-agarose interaction |

| Enzyme Inhibition | No significant inhibition | Borate can inhibit some enzymes (e.g., ligases) |

| Cost | Generally lower | Generally higher |

Experimental Protocols

Preparation of 50x TAE Stock Solution

Materials:

-

Tris base (CAS 77-86-1)

-

Glacial acetic acid (CAS 64-19-7)

-

0.5 M EDTA (pH 8.0) solution

-

Deionized water (dH₂O)

-

Graduated cylinders

-

Magnetic stirrer and stir bar

-

1 L beaker or flask

-

Autoclave (optional, for sterile applications)

Procedure:

-

To approximately 700 mL of dH₂O in a 1 L beaker, add 242 g of Tris base.

-

Place the beaker on a magnetic stirrer and add a stir bar. Stir until the Tris base is completely dissolved.

-

Carefully add 57.1 mL of glacial acetic acid to the solution.

-

Add 100 mL of 0.5 M EDTA (pH 8.0) solution.

-

Continue stirring until all components are fully dissolved and the solution is homogenous.

-

Transfer the solution to a 1 L graduated cylinder and add dH₂O to a final volume of 1 L.

-

The pH of the 50x stock solution should be approximately 8.5 and does not require adjustment.

-

Store the 50x TAE stock solution at room temperature. For applications requiring sterile conditions, the solution can be autoclaved.

Preparation of 1x TAE Working Solution

Materials:

-

50x TAE stock solution

-

Deionized water (dH₂O)

-

Graduated cylinder or volumetric flask

Procedure:

-

To prepare 1 L of 1x TAE working solution, measure 20 mL of 50x TAE stock solution using a graduated cylinder.

-

Add the 20 mL of 50x TAE to a 1 L graduated cylinder or volumetric flask.

-

Add dH₂O to a final volume of 1 L.

-

Mix the solution thoroughly. The 1x TAE working solution is now ready for use in preparing the agarose gel and as the running buffer.

Agarose Gel Electrophoresis Protocol using this compound

Materials:

-

Agarose (molecular biology grade)

-

1x TAE working solution

-

Erlenmeyer flask

-

Microwave oven or heating plate

-

Gel casting tray and combs

-

Electrophoresis chamber and power supply

-

DNA samples

-

6x DNA loading dye

-

DNA ladder (molecular weight marker)

-

Nucleic acid stain (e.g., ethidium bromide or a safer alternative)

-

UV transilluminator or other gel imaging system

Procedure:

-

Prepare the Agarose Gel:

-

For a 1% agarose gel, weigh 1 g of agarose and add it to 100 mL of 1x TAE working solution in an Erlenmeyer flask.

-

Heat the mixture in a microwave oven or on a heating plate until the agarose is completely dissolved. Swirl the flask occasionally to ensure even mixing.

-

Allow the molten agarose to cool to approximately 50-60°C.

-

If using a nucleic acid stain that is added to the gel, add it at this stage and mix gently to avoid bubbles.

-

Place the comb in the gel casting tray. Pour the molten agarose into the tray and allow it to solidify at room temperature for at least 30 minutes.

-

-

Set up the Electrophoresis Chamber:

-

Once the gel has solidified, carefully remove the comb.

-

Place the gel casting tray containing the gel into the electrophoresis chamber.

-

Fill the chamber with 1x TAE working solution until the gel is submerged by 3-5 mm of buffer.

-

-

Load the Samples:

-

Mix your DNA samples and the DNA ladder with 6x DNA loading dye in a 5:1 ratio (e.g., 5 µL of sample to 1 µL of loading dye).

-

Carefully load the DNA-dye mixtures into the wells of the agarose gel.

-

-

Run the Gel:

-

Place the lid on the electrophoresis chamber and connect the electrodes to the power supply, ensuring the negative electrode is at the end with the wells (DNA will migrate towards the positive electrode).

-

Apply a constant voltage (e.g., 5-10 V/cm of gel length) and run the gel until the loading dye has migrated a sufficient distance.

-

-

Visualize the Results:

-

After the electrophoresis is complete, turn off the power supply and disconnect the electrodes.

-

Carefully remove the gel from the chamber.

-

If the nucleic acid stain was not added to the gel, stain the gel now according to the manufacturer's instructions.

-

Visualize the DNA bands using a UV transilluminator or an appropriate gel imaging system.

-

Logical Workflow and Signaling Pathways

The following diagrams illustrate the conceptual workflow for the preparation and use of this compound in a typical DNA electrophoresis experiment.

Caption: Workflow for the preparation of 50x and 1x this compound solutions.

Caption: Experimental workflow for DNA agarose gel electrophoresis using this compound.

Conclusion

This compound, a seemingly simple solution, has played a pivotal role in the advancement of molecular biology. Its history is intertwined with the development of foundational techniques like restriction mapping and molecular cloning. While other buffer systems exist and may be advantageous in specific applications, the versatility, cost-effectiveness, and compatibility of TAE with downstream enzymatic reactions have solidified its place as a workhorse in laboratories worldwide. A thorough understanding of its chemical properties, performance characteristics, and proper preparation is essential for any researcher, scientist, or drug development professional working with nucleic acids. This guide provides the in-depth knowledge necessary to effectively utilize this indispensable tool in molecular biology research.

References

An In-depth Technical Guide to TAE Buffer: Safety and Handling for Laboratory Professionals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling and use of Tris-acetate-EDTA (TAE) buffer, a common reagent in molecular biology laboratories. Adherence to these safety protocols is crucial for minimizing risks and ensuring a safe working environment.

Introduction to TAE Buffer

This compound is a solution composed of Tris base, acetic acid, and ethylenediaminetetraacetic acid (EDTA).[1][2] It is widely utilized as a running buffer for agarose gel electrophoresis in the separation of nucleic acids, such as DNA and RNA.[1][2][3][4] The buffer's ionic strength and pH are essential for the migration and resolution of nucleic acid fragments through the agarose gel matrix.[4] While TBE (Tris-borate-EDTA) buffer has a higher buffering capacity, linear, double-stranded DNA runs faster in TAE.[1]